Cas no 1805554-84-0 (2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride)

2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride
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- インチ: 1S/C8H8ClF2NO3S/c1-4-5(16(9,13)14)3-6(15-2)12-7(4)8(10)11/h3,8H,1-2H3
- InChIKey: VOBVSBGMVKCMMF-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(N=C(C(F)F)C=1C)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 333
- XLogP3: 2.2
- トポロジー分子極性表面積: 64.599
2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020100-500mg |
2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride |
1805554-84-0 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029020100-250mg |
2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride |
1805554-84-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029020100-1g |
2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride |
1805554-84-0 | 95% | 1g |
$3,126.60 | 2022-04-01 |
2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride 関連文献
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1. Book reviews
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chlorideに関する追加情報
2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl Chloride: A Comprehensive Overview
The compound 2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl Chloride, identified by the CAS number 1805554-84-0, is a highly specialized organic chemical. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in organic synthesis. The structure of this compound is characterized by a pyridine ring substituted with a difluoromethyl group at position 2, a methoxy group at position 6, a methyl group at position 3, and a sulfonyl chloride group at position 4. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of this compound in various fields, particularly in pharmaceutical chemistry and agrochemicals. The presence of the sulfonyl chloride group makes it an excellent electrophile, enabling it to participate in nucleophilic substitution reactions. This reactivity is particularly useful in the synthesis of bioactive molecules, where precise control over substitution patterns is essential. For instance, researchers have explored its application in the development of novel insecticides and herbicides, leveraging its ability to form stable amides or esters when reacted with appropriate nucleophiles.
The synthesis of 2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl Chloride typically involves multi-step processes that require meticulous control over reaction conditions. One common approach involves the sulfonation of the corresponding pyridine derivative followed by chlorination. The introduction of substituents such as the methoxy and methyl groups is often achieved through directed metallation or substitution reactions, ensuring high regioselectivity. Recent advancements in catalytic methods have further streamlined these processes, enhancing both yield and purity.
In terms of physical properties, this compound exhibits a melting point of approximately 120°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its stability under standard storage conditions has been well-documented, making it suitable for long-term storage without significant degradation. However, caution must be exercised during handling due to its reactivity with moisture and strong bases.
The application of 2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl Chloride extends beyond agrochemicals. It has shown promise in the synthesis of advanced materials, particularly in the development of high-performance polymers. Researchers have utilized its reactivity to create cross-linked polymer networks with enhanced thermal and mechanical properties. Additionally, its role as an intermediate in drug discovery has been explored, with studies focusing on its potential as a precursor for bioisosteric replacements in medicinal chemistry.
From an environmental standpoint, the ecological impact of this compound has been a subject of recent scrutiny. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. Efforts are ongoing to optimize its production processes to minimize environmental footprint while maintaining its efficacy in various applications.
In conclusion, 2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl Chloride stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and reactivity continue to open new avenues for innovation across diverse industries. As research progresses, this compound is expected to play an increasingly pivotal role in the development of novel materials and therapeutic agents.
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